molecular formula C20H23N5O3 B11003104 N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11003104
M. Wt: 381.4 g/mol
InChI Key: NJDZLHBJGWGUAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3,4-dimethoxybenzyl group and a 2H-tetrazol-5-yl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 3,4-dimethoxybenzyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form 3,4-dimethoxybenzyl alcohol.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reactions: The final step involves coupling the 3,4-dimethoxybenzyl intermediate with the tetrazole derivative and benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and tetrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C20H23N5O3/c1-13(2)25-23-19(22-24-25)15-6-8-16(9-7-15)20(26)21-12-14-5-10-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3,(H,21,26)

InChI Key

NJDZLHBJGWGUAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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